Pyrazoles are considered privileged scaffolds in medicinal chemistry . They are found in naturally occurring compounds and have a broad spectrum of biological activities . For example, two compounds, 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole and 1-({[5-(α-d-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole, were isolated from an extract of watermelon seeds .
The methods of application or experimental procedures involve the synthesis of pyrazoles and their heteroannulated derivatives . The results or outcomes obtained include the discovery of biologically active moieties .
A practical and straightforward synthesis of 1-methyl-1H-thieno[2,3-c]pyrazoles from 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester was reported . The specific scientific field for this application is organic chemistry.
The method of application involves chemical reactions for the synthesis of 1-methyl-1H-thieno[2,3-c]pyrazoles . The results or outcomes obtained include the successful synthesis of the target compound .
1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, characterized by its unique structure which includes a pyrazole ring substituted with a diethoxyethyl group and a carboxylic acid functional group. The molecular formula of this compound is C12H21N3O4, and it possesses a molecular weight of approximately 273.31 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
The chemical reactivity of 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid can be attributed to the presence of both the carboxylic acid and the pyrazole moiety. Typical reactions may include:
Research indicates that compounds similar to 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid exhibit various biological activities, including:
The synthesis of 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid typically involves several steps:
1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid has potential applications in various fields:
Several compounds share structural similarities with 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid. Below is a comparison highlighting its uniqueness:
The presence of the diethoxyethyl group distinguishes 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid from other derivatives, potentially influencing its solubility and biological activity compared to other pyrazole derivatives.